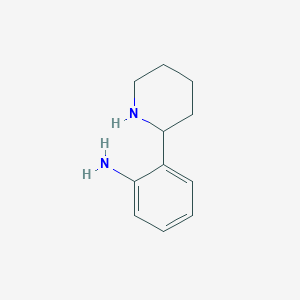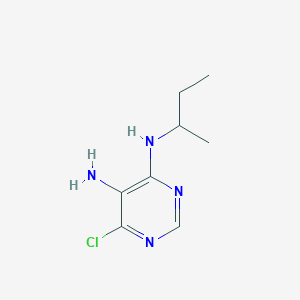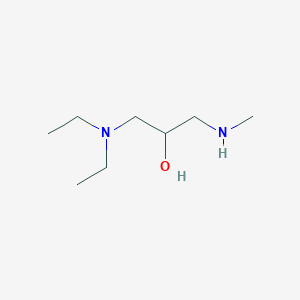
N,4-dimethylpiperidin-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-dimethylpiperidin-3-amine;dihydrochloride is a chemical compound with the molecular formula C14H24Cl2N2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. This compound is known for its role in the preparation of janus kinase inhibitors, which are used in the treatment of autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethylpiperidin-3-amine;dihydrochloride typically involves the reaction of 1-benzyl-4-dimethylaminopiperidine with iron(III) chloride to form the corresponding hydrochloride salt. The reaction is carried out under inert atmosphere at room temperature . Another method involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride and triethylamine, followed by reduction with sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N,4-dimethylpiperidin-3-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidines and amines, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
N,4-dimethylpiperidin-3-amine;dihydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N,4-dimethylpiperidin-3-amine;dihydrochloride involves its role as an intermediate in the synthesis of janus kinase inhibitors. These inhibitors target the janus kinase pathway, which is involved in the signaling of various cytokines and growth factors. By inhibiting this pathway, the compound helps in reducing inflammation and immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride: A related compound used in similar applications.
N,N-Dimethylpiperidin-4-amine: Another piperidine derivative with different substitution patterns.
Uniqueness
N,4-dimethylpiperidin-3-amine;dihydrochloride is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of janus kinase inhibitors. Its ability to undergo various chemical reactions also adds to its versatility in organic synthesis .
Eigenschaften
Molekularformel |
C7H18Cl2N2 |
|---|---|
Molekulargewicht |
201.13 g/mol |
IUPAC-Name |
N,4-dimethylpiperidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-3-4-9-5-7(6)8-2;;/h6-9H,3-5H2,1-2H3;2*1H |
InChI-Schlüssel |
BGWDWHDPGXWNAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCNCC1NC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]-3-methylbenzamide](/img/structure/B12114110.png)



![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)






